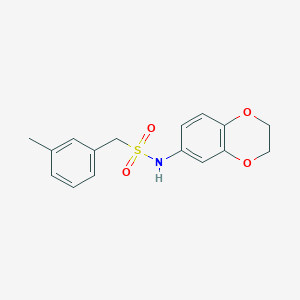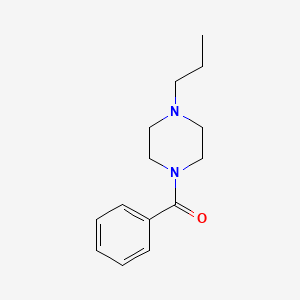
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide, also known as DBM, is a synthetic compound that belongs to the class of benzodioxinone sulfonamides. DBM has gained significant attention in the scientific community due to its potential applications in the field of cancer research. DBM is a promising candidate for the development of novel cancer therapies due to its unique mechanism of action and its ability to inhibit cancer cell growth.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide involves the inhibition of the NF-κB pathway, which is a signaling pathway that is involved in the regulation of cell survival and inflammation. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide inhibits the activation of NF-κB by blocking the phosphorylation of IκBα, which is a protein that regulates the activity of NF-κB. This inhibition of NF-κB results in the downregulation of various genes that are involved in cell survival and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide has been shown to have several biochemical and physiological effects. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide has been shown to inhibit the expression of various cytokines and chemokines, which are involved in the regulation of inflammation. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide has also been shown to inhibit the expression of various angiogenic factors, which are involved in the formation of new blood vessels. This inhibition of angiogenesis can prevent the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide in lab experiments is its potent anti-cancer properties. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for the development of novel cancer therapies. However, one of the limitations of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide in lab experiments is its low solubility in water, which can limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide. One of the future directions is the development of novel drug delivery systems that can improve the bioavailability and efficacy of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide. Another future direction is the investigation of the synergistic effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide with other anti-cancer drugs, which can enhance its anti-cancer properties. Additionally, the investigation of the potential applications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide in other diseases, such as inflammatory diseases, can provide new insights into the therapeutic potential of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide.
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide is a promising candidate for the development of novel cancer therapies due to its unique mechanism of action and its ability to inhibit cancer cell growth. The research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide has provided new insights into the potential applications of this compound in cancer research and has opened up new avenues for the development of novel cancer therapies.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide has been extensively studied for its potential applications in cancer research. Several studies have demonstrated that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide has potent anti-cancer properties and can inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer cells. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of cancer cells.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-3-2-4-13(9-12)11-22(18,19)17-14-5-6-15-16(10-14)21-8-7-20-15/h2-6,9-10,17H,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEDGVXZNFKBHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4848629.png)
![4-(3-chlorophenyl)-1-mercapto-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4848639.png)
![1-[2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B4848648.png)
![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B4848654.png)
![6-[({3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4848660.png)

![2-(4-nitrophenyl)-3-[2-(phenylthio)phenyl]acrylonitrile](/img/structure/B4848687.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetamide](/img/structure/B4848701.png)
![ethyl 3-(8-sec-butyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)propanoate](/img/structure/B4848713.png)
![3-[5-(5-bromo-2-butoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B4848719.png)

![propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4848731.png)
![methyl 5-[(diethylamino)carbonyl]-2-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4848738.png)
![2-[8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-diethylethanamine](/img/structure/B4848739.png)